![molecular formula C10H12BrNO2 B15385577 1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one](/img/structure/B15385577.png)
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one
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Description
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(3-Amino-5-methoxyphenyl)-2-bromopropan-1-one, a compound with notable structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromopropanone moiety attached to a phenyl ring that contains both an amino group and a methoxy group. This unique structure contributes to its reactivity and biological activities. The molecular formula is C11H12BrNO with a molecular weight of approximately 258.11 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amino and methoxy groups enhance the compound's ability to form hydrogen bonds, facilitating binding to target proteins. Additionally, the bromine atom allows for nucleophilic substitution reactions, which can lead to the formation of active metabolites .
Biological Activities
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cell proliferation in various cancer cell lines. Its mechanism may involve modulation of signaling pathways associated with cell growth and apoptosis .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Inhibits proliferation in cancer cell lines | |
Enzyme Inhibition | Modulates activity of specific enzymes |
Detailed Research Findings
- Antimicrobial Properties : In vitro studies demonstrated that this compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Anticancer Activity : Research conducted on human cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. The study utilized the National Cancer Institute's Developmental Therapeutics Assay to evaluate antiproliferative activity across multiple cancer types, indicating promising results for further development .
- Enzyme Interaction Studies : The compound has been shown to interact with specific enzymes implicated in metabolic pathways. These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications .
Properties
Molecular Formula |
C10H12BrNO2 |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
1-(3-amino-5-methoxyphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3 |
InChI Key |
CRQPTTKCAPDVFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)OC)N)Br |
Origin of Product |
United States |
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